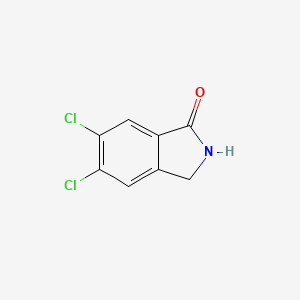

5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one

Overview

Description

- Safety Information : It is classified as a Warning substance with the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

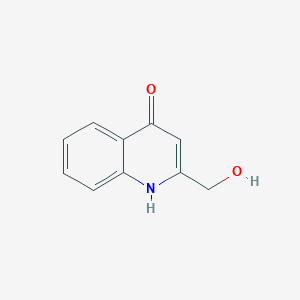

Molecular Structure Analysis

The compound’s molecular structure consists of a dihydroisoindolone ring with chlorine substituents at positions 5 and 6. The IUPAC name reflects this arrangement .

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangement

5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one plays a role in the formation of novel strained ring systems. For instance, a study demonstrated its involvement in the backbone rearrangement leading to the formation of new strained ring systems with condensed five-membered heterocycles, as investigated by various spectroscopic methods (Fuxreiter, Csámpai, & Császár, 1994).

Synthesis of Pharmaceutical Compounds

This compound is utilized in the synthesis of various pharmaceutical scaffolds. A study reported its use in the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, a novel scaffold for kinase research (Cheung, Harris, & Lackey, 2001).

Melatonin Receptor Research

In melatonin receptor research, derivatives of this compound have been synthesized and tested for their binding affinity to cloned human MT1 and MT2 receptor subtypes, aiding in understanding the binding site of the melatonin receptor (Faust et al., 2000).

Spectroscopic and Photophysical Studies

The compound is significant in photophysical studies. For example, comprehensive DFT and TD-DFT studies on 5,6-Dichloro-1,3-Bis(2-Pyridylimino)-4,7-Dihydroxyisoindole, a derivative of this compound, helped in understanding its photophysical properties and excited-state intramolecular proton transfer (ESIPT) process (Kataria et al., 2016).

Interaction with Biological Molecules

This compound's interaction with biological molecules like bovine serum albumin has been studied, providing insights into its pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the biological behavior of new hypoglycemic compounds (Alanazi et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets, such as volume-regulated anion channels (vrac or vsoac) .

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as blockers for certain channels, such as vrac .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in ion transport .

Result of Action

Similar compounds have been found to inhibit certain ion channels, which could potentially affect cellular functions .

Properties

IUPAC Name |

5,6-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBLJXZQAZZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554129 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110568-67-7 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

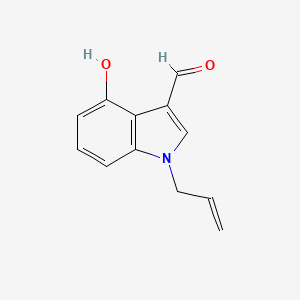

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

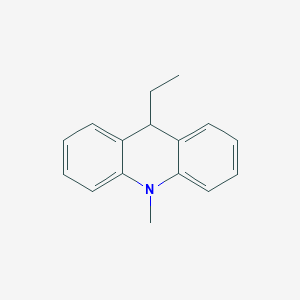

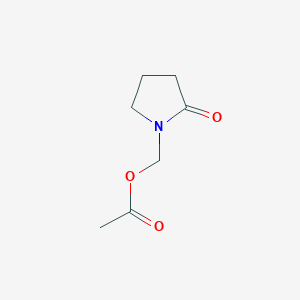

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.